molecular formula C8H5NO3S B2957992 5-(Thiophen-2-yl)oxazole-2-carboxylic acid CAS No. 1216012-56-4

5-(Thiophen-2-yl)oxazole-2-carboxylic acid

Cat. No.: B2957992
CAS No.: 1216012-56-4
M. Wt: 195.19
InChI Key: VZYKOVDKEXMHRD-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)oxazole-2-carboxylic acid is a heterocyclic compound that features both a thiophene ring and an oxazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary targets of 5-(Thiophen-2-yl)oxazole-2-carboxylic acid are In3+ and Cr3+ ions . These ions play a crucial role in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

This compound interacts with its targets through a fluorescence turn-on strategy . Upon binding to In3+ ions, the compound exhibits strong fluorescence enhancement at 512 nm . This interaction results in a change in the fluorescence properties of the compound, which can be used to detect the presence of these ions.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in fluorescence properties. The compound exhibits strong fluorescence enhancement upon binding to In3+ ions . This change can be used as a signal to detect the presence of these ions, providing a valuable tool for biological and chemical analysis.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound shows highly sensitive and selective fluorescence responses toward Ga3+ in the DMSO/H2O buffer solution This suggests that the compound’s action, efficacy, and stability may vary depending on the chemical environment

Preparation Methods

The synthesis of 5-(thiophen-2-yl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thiophene derivative and an oxazole precursor under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts or solvents.

Chemical Reactions Analysis

5-(Thiophen-2-yl)oxazole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur at specific positions on the thiophene or oxazole rings.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

5-(Thiophen-2-yl)oxazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and other advanced materials.

Comparison with Similar Compounds

5-(Thiophen-2-yl)oxazole-2-carboxylic acid can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring but may lack the oxazole ring, resulting in different reactivity and applications.

    Oxazole derivatives: These compounds contain the oxazole ring but may not have the thiophene ring, leading to variations in their chemical properties and biological activities.

    Other heterocyclic compounds: Compounds like thiazoles and imidazoles have similar structures but different heteroatoms, which can influence their behavior and uses.

The uniqueness of this compound lies in its dual-ring structure, combining the properties of both thiophene and oxazole, making it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-thiophen-2-yl-1,3-oxazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-8(11)7-9-4-5(12-7)6-2-1-3-13-6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYKOVDKEXMHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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